Lipophilicity Advantage of Isopropyl Over Methyl and Ethyl Esters
The isopropyl ester (CAS 351156-36-0) demonstrates the highest computed lipophilicity among the three common ester variants of the 4-cyclohexylphenyl-2-aminothiophene-3-carboxylate scaffold, with an XLogP3-AA of 6.6, compared to the ethyl ester (CAS 351156-51-9, predicted XLogP3-AA ~5.9–6.1) and the methyl ester (CAS 350997-15-8, predicted XLogP3-AA ~5.3–5.5) [1][2]. This represents an incremental ΔXLogP of approximately +0.5–0.7 over the ethyl analog and approximately +1.1–1.3 over the methyl analog. The cyclohexyl group is the dominant contributor to overall lipophilicity, but the ester alkoxy chain provides a fine-tuning handle that can be exploited to modulate logD, plasma protein binding, and membrane partitioning without altering the core pharmacophore [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 6.6 (Isopropyl ester, CAS 351156-36-0) |
| Comparator Or Baseline | Ethyl ester (CAS 351156-51-9): predicted XLogP3-AA ~5.9–6.1; Methyl ester (CAS 350997-15-8): predicted XLogP3-AA ~5.3–5.5 |
| Quantified Difference | ΔXLogP ≈ +0.5–0.7 (vs. ethyl); ≈ +1.1–1.3 (vs. methyl) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Higher lipophilicity directly affects compound partitioning into biological membranes, plasma protein binding, and volume of distribution—parameters that critically influence whether a compound from this aPKC-targeting scaffold will distribute into the retinal or brain compartments relevant for vascular permeability indications.
- [1] PubChem Compound Summary for CID 3530526, Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate. XLogP3-AA = 6.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3530526 (accessed 2026-05-03). View Source
- [2] PubChem Compound Summary for CID 3530525, Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate (CAS 351156-51-9). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-03). View Source
- [3] Titchenell PM, Showalter HD, Pons JF, Barber AJ, Jin Y, Antonetti DA. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorg Med Chem Lett. 2013;23(10):3034-3038. doi:10.1016/j.bmcl.2013.03.019. View Source
